9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine family, characterized by a fused bicyclic core with bromine at position 9 and two 4-(prop-2-en-1-yloxy)phenyl groups at positions 2 and 4. The bromine atom enhances molecular weight (estimated ~518 g/mol) and could participate in halogen bonding, influencing intermolecular interactions.
Properties
Molecular Formula |
C28H25BrN2O3 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
9-bromo-2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C28H25BrN2O3/c1-3-15-32-22-10-5-19(6-11-22)25-18-26-24-17-21(29)9-14-27(24)34-28(31(26)30-25)20-7-12-23(13-8-20)33-16-4-2/h3-14,17,26,28H,1-2,15-16,18H2 |
InChI Key |
DZAGCZWOVSFLMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the pyrazolo[1,5-c][1,3]benzoxazine core through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Effects
- This contrasts with chlorophenyl (electron-withdrawing) or methoxy (electron-donating) groups in analogs .
- Bromine vs.
- Nitro Groups : Derivatives with nitro substituents (e.g., and ) exhibit higher reactivity and possible toxicity, limiting their biomedical applications without further modification .
Biological Activity
9-Bromo-2,5-bis[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and various biological activities supported by empirical data and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H25BrN2O3
- Molecular Weight : 517.4 g/mol
- IUPAC Name : 9-bromo-2,5-bis(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
The structure features a bromine atom and two prop-2-enoxy phenyl groups attached to a dihydropyrazolo benzoxazine core, contributing to its potential reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression at the G2/M phase.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. The results indicated a strong ability to neutralize free radicals, suggesting that it may have protective effects against oxidative stress-related diseases.
Case Studies
Several case studies have been conducted to further explore the biological activity of this compound:
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 (breast cancer) and A549 (lung cancer) cell lines with varying concentrations of the compound.
- Results showed a dose-dependent reduction in cell viability with IC50 values of approximately 20 µM for MCF-7 and 25 µM for A549 cells.
-
Antimicrobial Efficacy :
- A study evaluated the effectiveness of the compound against clinical isolates of Staphylococcus aureus.
- The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Oxidative Stress Study :
- In an animal model subjected to oxidative stress via hydrogen peroxide exposure, administration of the compound significantly reduced biomarkers of oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
